
2-Naphthalenecarbamic acid, 2-diethylaminoethyl ester, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthalenecarbamic acid, 2-diethylaminoethyl ester, monohydrochloride is a chemical compound with the molecular formula C17-H22-N2-O2.Cl-H and a molecular weight of 322.87 . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 2-Naphthalenecarbamic acid, 2-diethylaminoethyl ester, monohydrochloride involves several steps. One common method includes the reaction of 2-naphthalenecarboxylic acid with 2-diethylaminoethanol in the presence of a dehydrating agent to form the ester. The ester is then treated with hydrochloric acid to obtain the monohydrochloride salt . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
2-Naphthalenecarbamic acid, 2-diethylaminoethyl ester, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Naphthalenecarbamic acid, 2-diethylaminoethyl ester, monohydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use as a local anesthetic and in the development of new pharmaceuticals.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Naphthalenecarbamic acid, 2-diethylaminoethyl ester, monohydrochloride involves its interaction with specific molecular targets. It is believed to exert its effects by binding to and inhibiting certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
2-Naphthalenecarbamic acid, 2-diethylaminoethyl ester, monohydrochloride can be compared with other similar compounds, such as:
Procaine: Both compounds are used as local anesthetics, but this compound may have different pharmacokinetic properties.
Proparacaine: Similar to procaine, proparacaine is also a local anesthetic but is primarily used in ophthalmology.
Naphthalene derivatives: These compounds share a similar naphthalene core structure but differ in their functional groups and applications.
Propriétés
Numéro CAS |
23379-41-1 |
|---|---|
Formule moléculaire |
C17H23ClN2O2 |
Poids moléculaire |
322.8 g/mol |
Nom IUPAC |
diethyl-[2-(naphthalen-2-ylcarbamoyloxy)ethyl]azanium;chloride |
InChI |
InChI=1S/C17H22N2O2.ClH/c1-3-19(4-2)11-12-21-17(20)18-16-10-9-14-7-5-6-8-15(14)13-16;/h5-10,13H,3-4,11-12H2,1-2H3,(H,18,20);1H |
Clé InChI |
FIXCBPAWNQSZQF-UHFFFAOYSA-N |
SMILES canonique |
CC[NH+](CC)CCOC(=O)NC1=CC2=CC=CC=C2C=C1.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


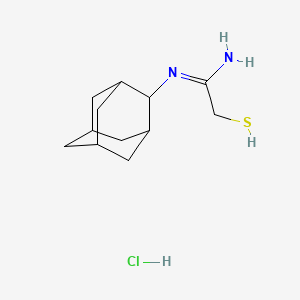

![5-[Chloro(difluoro)methyl]-3-hydroxy-3-methyl-5-(trifluoromethyl)oxolan-2-one](/img/structure/B15343697.png)
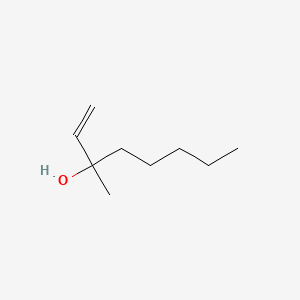
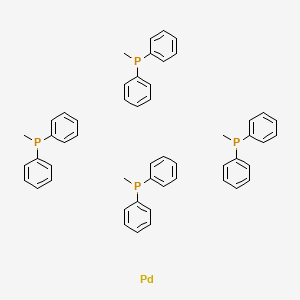
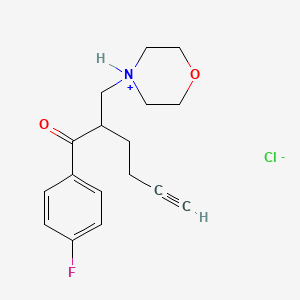

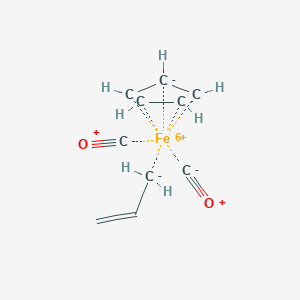
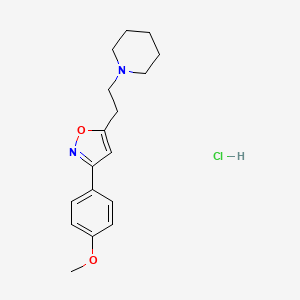


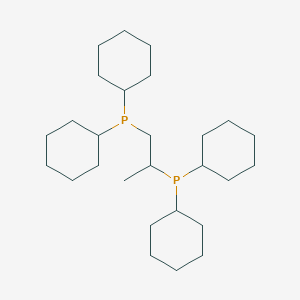
![S-(1,3-benzothiazol-2-yl) 2-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]ethanethioate](/img/structure/B15343773.png)

